4-(3-Hydroxyphenyl)picolinic acid, 95%
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Overview
Description
4-(3-Hydroxyphenyl)picolinic acid (4-HPA) is an organic compound that has a wide variety of applications in scientific research. It is a white, crystalline powder with a molecular weight of 212.2 g/mol and a melting point of 150-152 °C. 4-HPA has been used as a reagent in many organic synthesis reactions, and its unique properties have made it a valuable tool for scientists in a variety of fields.
Mechanism of Action
4-(3-Hydroxyphenyl)picolinic acid, 95% is an organic acid and acts as an acid catalyst in many organic synthesis reactions. It is believed to act as a proton donor, donating a proton to an acceptor molecule in order to facilitate the reaction. This proton donation allows for the formation of new bonds and the rearrangement of existing bonds, leading to the formation of new compounds.
Biochemical and Physiological Effects
4-(3-Hydroxyphenyl)picolinic acid, 95% has been found to have no significant biochemical or physiological effects when administered orally or intravenously in animal studies. It is not known to be toxic or to cause any adverse reactions.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, making it ideal for use in research applications. It is also a highly reactive compound, making it a useful tool for organic synthesis reactions. However, it is important to note that 4-(3-Hydroxyphenyl)picolinic acid, 95% is a strong acid, and can cause corrosion of equipment and surfaces if not handled properly.
Future Directions
The use of 4-(3-Hydroxyphenyl)picolinic acid, 95% in research applications has the potential to be expanded in the future. It could be used in the synthesis of new compounds, such as pharmaceuticals and polymers, as well as in the development of new catalysts for organic synthesis reactions. Additionally, further research could be conducted to explore its potential use as a therapeutic agent, as it has been found to have no significant biochemical or physiological effects in animal studies. Finally, further research could be conducted to explore its potential use as a diagnostic tool, as its unique properties make it a valuable tool for scientists in a variety of fields.
Synthesis Methods
4-(3-Hydroxyphenyl)picolinic acid, 95% can be produced synthetically by the reaction of 3-hydroxybenzoic acid and picolinic acid. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or phosphoric acid. The reaction is generally carried out at temperatures ranging from 100 to 200 °C and can take several hours to complete. The product is then purified by recrystallization and dried to obtain the desired purity.
Scientific Research Applications
4-(3-Hydroxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of polymers and pharmaceuticals. It has also been used as a starting material in the synthesis of other compounds, such as aminopyridines and pyridines. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of pharmaceutical intermediates.
properties
IUPAC Name |
4-(3-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBJQQXRBZBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)picolinic acid |
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